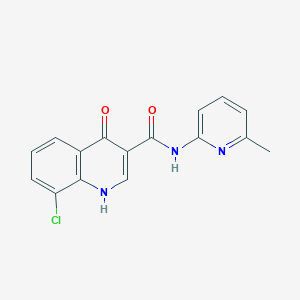

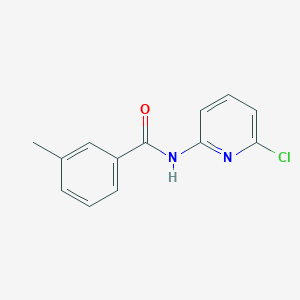

8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

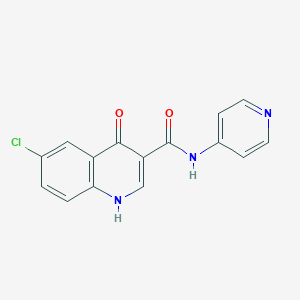

“8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide”, also known as CQ, is a synthetic organic compound. It is a quinoline derivative, which are nitrogen-containing bicyclic compounds widely found throughout nature in various forms . The molecular formula of this compound is C16H12ClN3O2 and it has a molecular weight of 313.74 .

Aplicaciones Científicas De Investigación

Antiviral and Antibacterial Agents

Compounds within the quinoline and quinoxaline families, such as those structurally related to 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide, have been explored for their antiviral and antibacterial properties. For instance, derivatives of 3-quinoline-carboxamides have demonstrated remarkable anxiolytic properties and potential in treating viral infections, including herpes virus types 1 and 2, and other related viruses (Habernickel, 2002). This highlights the potential of quinoline derivatives in the development of antiviral medications.

Photocatalytic and Magnetic Properties

Quinoline-imidazole-monoamide ligands have been used to construct complexes with octamolybdate-based structures, exhibiting electrocatalytic activities and photocatalytic properties. These complexes have applications in the reduction of inorganic substances and oxidation processes, as well as in the degradation of organic dyes, showcasing their potential in environmental remediation and catalysis (Li et al., 2020).

Antimicrobial Activities

The synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties has shown promising in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. These findings suggest that compounds related to this compound could be potential candidates for developing new antibacterial agents (Idrees et al., 2020).

Antitumor Properties

Research on the synthesis of functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives via cascade reactions has demonstrated significant antiproliferative properties against cancer cells. Some synthesized 1,8-naphthyridine derivatives were found to have high activities in vitro, indicating the potential of quinoline derivatives in the development of antitumor agents (Fu et al., 2015).

Direcciones Futuras

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and their potential in drug design . Therefore, it is likely that “8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide” and similar compounds will continue to be a subject of extensive research in the future.

Propiedades

IUPAC Name |

8-chloro-N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-9-4-2-7-13(19-9)20-16(22)11-8-18-14-10(15(11)21)5-3-6-12(14)17/h2-8H,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQCHSDCSIFVRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2595724.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2595730.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2595732.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)

![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)